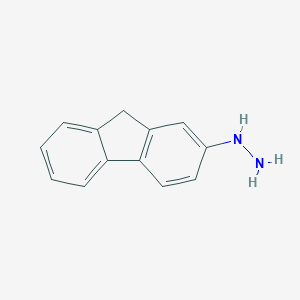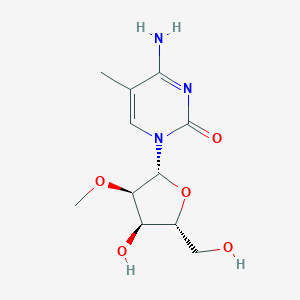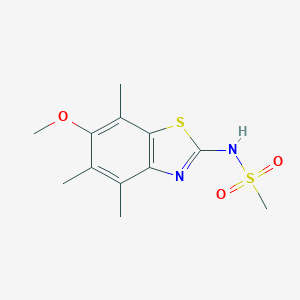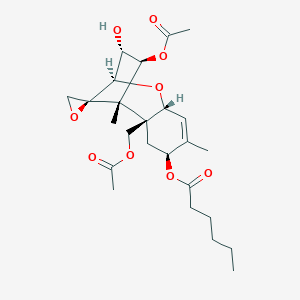![molecular formula C10H15NS B040754 Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) CAS No. 123279-76-5](/img/structure/B40754.png)
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is a heterocyclic compound with a fused pyridine and thiophene ring system. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication, protein synthesis, and cell division. Additionally, it may also interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antibacterial and antifungal properties. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been identified as a potential candidate for the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is its ability to exhibit a wide range of pharmacological activities. This makes it a potential candidate for the development of novel therapeutic agents. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
However, there are also some limitations associated with the use of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in vivo. Additionally, the synthesis of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) is complex and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the research and development of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI). One potential direction is the development of novel therapeutic agents based on the structure of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI). Additionally, further studies are needed to fully elucidate the mechanism of action and pharmacological properties of this compound. Furthermore, the potential use of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) in the treatment of neurological disorders warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of sulfur and a base. The reaction proceeds through a cyclization step to form the thiophene ring system. The final product is obtained by the addition of methyl iodide to the reaction mixture.
Applications De Recherche Scientifique
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. Additionally, it has been identified as a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
123279-76-5 |
|---|---|
Nom du produit |
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI) |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
6-ethyl-2-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-3-11-5-4-9-6-8(2)12-10(9)7-11/h6H,3-5,7H2,1-2H3 |
Clé InChI |
QRVNVRNCIIOQHQ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)SC(=C2)C |
SMILES canonique |
CCN1CCC2=C(C1)SC(=C2)C |
Synonymes |
Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)





![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)



![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)